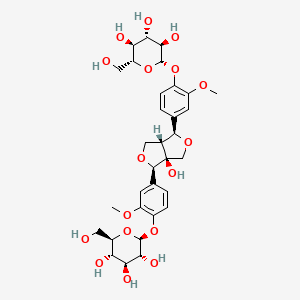
8-Hydroxypinoresinol diglucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxypinoresinol diglucoside is a naturally occurring lignan compound found in various plants, including Eucommia ulmoides. It is known for its diverse pharmacological properties, including antihypertensive, antioxidant, and anti-inflammatory effects. The compound has a molecular formula of C32H42O17 and a molecular weight of 698.7 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
8-Hydroxypinoresinol diglucoside can be synthesized through biotechnological methods involving endophytic fungi such as Phomopsis sp. isolated from Eucommia ulmoides. The fermentation process involves cultivating the fungi in a suitable medium, followed by extraction and purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. Enhancements in production yield can be achieved through co-culture with other microorganisms, addition of specific inducers, and optimization of fermentation conditions .
化学反应分析
Types of Reactions
8-Hydroxypinoresinol diglucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
科学研究应用
8-Hydroxypinoresinol diglucoside has a wide range of scientific research applications:
Chemistry: Used as a reference standard and synthetic precursor in chemical research.
Biology: Studied for its role in plant defense mechanisms and allelopathy.
Medicine: Investigated for its antihypertensive, antioxidant, and anti-inflammatory properties, making it a potential candidate for drug development.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties, and in agriculture as a bio-herbicide and anti-blight fungicide
作用机制
The mechanism of action of 8-Hydroxypinoresinol diglucoside involves its interaction with various molecular targets and pathways:
Antihypertensive Effect: The compound exerts its antihypertensive effect by inhibiting angiotensin-converting enzyme (ACE) activity, leading to vasodilation and reduced blood pressure.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Effect: The compound inhibits pro-inflammatory cytokines and enzymes, reducing inflammation
相似化合物的比较
8-Hydroxypinoresinol diglucoside is compared with other lignan compounds such as pinoresinol and its monoglucoside:
Pinoresinol: Similar in structure but lacks the additional hydroxyl group and glucoside moieties, resulting in different pharmacokinetic properties and biological activities.
Pinoresinol Monoglucoside: Contains only one glucoside moiety, leading to differences in solubility, permeability, and metabolic stability.
List of Similar Compounds
- Pinoresinol
- Pinoresinol Monoglucoside
- Secoisolariciresinol Diglucoside
- Matairesinol
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-3a-hydroxy-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O17/c1-42-18-7-13(3-5-16(18)46-30-26(39)24(37)22(35)20(9-33)48-30)28-15-11-44-29(32(15,41)12-45-28)14-4-6-17(19(8-14)43-2)47-31-27(40)25(38)23(36)21(10-34)49-31/h3-8,15,20-31,33-41H,9-12H2,1-2H3/t15-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31-,32-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHZMNDRCLPQIO-ISBMVDNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
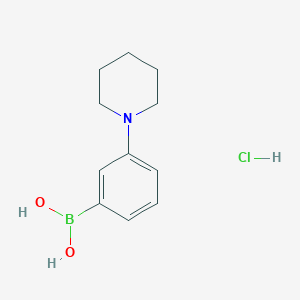
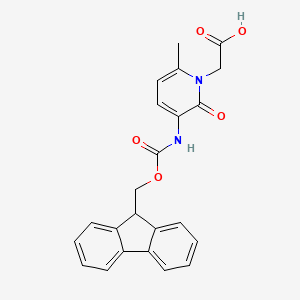

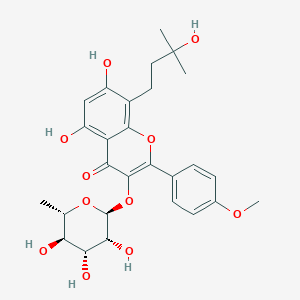
![6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026730.png)

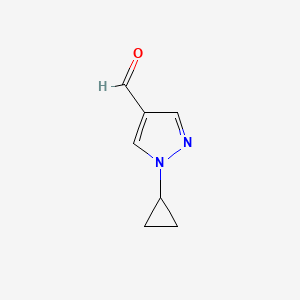
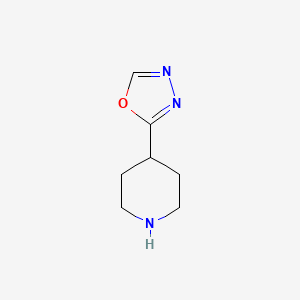
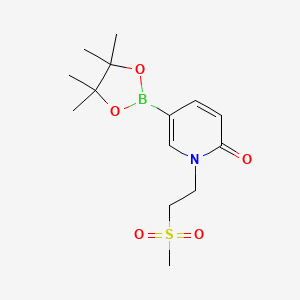
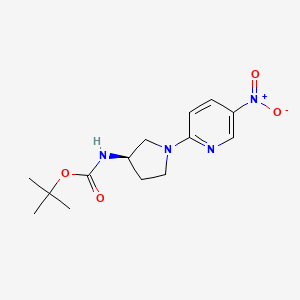
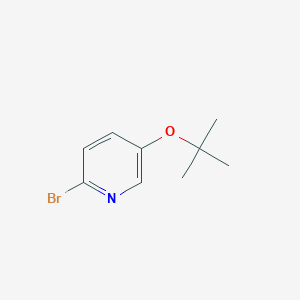
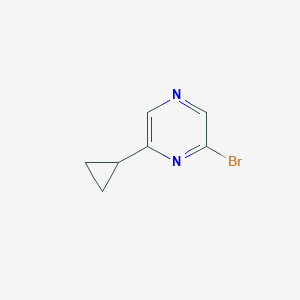
![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3026741.png)
![Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B3026743.png)
